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molecular formula C15H16O4 B8607344 4-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)benzoic acid

4-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)benzoic acid

Cat. No. B8607344
M. Wt: 260.28 g/mol
InChI Key: HOGABHPGQUOFCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07659294B2

Procedure details

To a solution of 4-carboxyphenylboronic acid (0.69 g, 3.53 mmol) and 1,4-dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate (1.02 g, 3.53 mmol) in 14 mL of DMF were added 7 mL of 2 N aqueous solution of Na2CO3, triphenylphosphine (159 mg, 0.61 mmol), and tris(dibenzylideneacetone)dipalladium(0) (68 mg, 74.2 μmol). After stirring at 80° C. for 3 h and then at rt for 16 h, the mixture was concentrated and partitioned between 100 mL of Et2O and 150 mL of H2O. The aqueous layer was separated and acidified to pH ˜2-3 using concentrated HCl, and extracted with CH2Cl2 (2×100 mL). The organic layers were combined, dried over Na2SO4, and concentrated. The residue was re-crystallized from 10 mL of EtOAc to give 353 mg (38%) of the title compound.
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
159 mg
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
68 mg
Type
catalyst
Reaction Step One
Yield
38%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7](B(O)O)=[CH:6][CH:5]=1)([OH:3])=[O:2].FC(F)(F)S(O[C:19]1[CH2:28][CH2:27][C:22]2([O:26][CH2:25][CH2:24][O:23]2)[CH2:21][CH:20]=1)(=O)=O.C([O-])([O-])=O.[Na+].[Na+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>CN(C=O)C.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[O:23]1[C:22]2([CH2:27][CH2:28][C:19]([C:7]3[CH:8]=[CH:9][C:4]([C:1]([OH:3])=[O:2])=[CH:5][CH:6]=3)=[CH:20][CH2:21]2)[O:26][CH2:25][CH2:24]1 |f:2.3.4,7.8.9.10.11|

Inputs

Step One
Name
Quantity
0.69 g
Type
reactant
Smiles
C(=O)(O)C1=CC=C(C=C1)B(O)O
Name
Quantity
1.02 g
Type
reactant
Smiles
FC(S(=O)(=O)OC1=CCC2(OCCO2)CC1)(F)F
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
159 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
14 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
68 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After stirring at 80° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at rt for 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between 100 mL of Et2O and 150 mL of H2O
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was re-crystallized from 10 mL of EtOAc

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O1CCOC12CC=C(CC2)C2=CC=C(C(=O)O)C=C2
Measurements
Type Value Analysis
AMOUNT: MASS 353 mg
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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